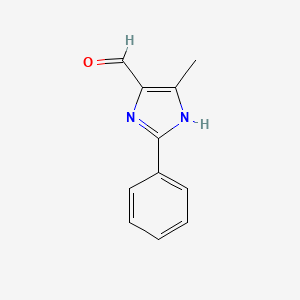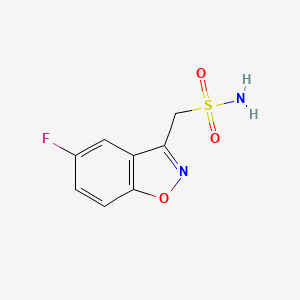
Pyridine-4-carbonyl isocyanate
Overview
Description
Pyridine-4-carbonyl isocyanate is an organic compound characterized by the presence of both a pyridine ring and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-carbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyridine-4-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents to minimize the hazards associated with phosgene. Alternative methods may include the use of triphosgene or other carbonylating agents.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-carbonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-4-carboxylic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Water: Hydrolyzes the isocyanate group to yield the corresponding carboxylic acid.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Pyridine-4-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Pyridine-4-carbonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The reactivity of pyridine-4-carbonyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate and subsequent rearrangement or elimination to yield the final product.
Comparison with Similar Compounds
- Pyridine-2-carbonyl isocyanate
- Pyridine-3-carbonyl isocyanate
- Benzoyl isocyanate
Comparison: Pyridine-4-carbonyl isocyanate is unique due to the position of the isocyanate group on the pyridine ring, which influences its reactivity and the types of products formed. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
pyridine-4-carbonyl isocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFVEAYSPPGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596316 | |
| Record name | Pyridine-4-carbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69166-51-4 | |
| Record name | Pyridine-4-carbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Amino(furan-2-yl)methyl]phosphonic acid](/img/structure/B3356755.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B3356774.png)

![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3356781.png)


![1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine](/img/structure/B3356797.png)
![Methyl 2-(5-nitrobenzo[D]isoxazol-3-YL)acetate](/img/structure/B3356811.png)
